Technical Guide: 4-Chloro-2-methylbenzylamine (CAS 27917-11-9)
Technical Guide: 4-Chloro-2-methylbenzylamine (CAS 27917-11-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information for 4-Chloro-2-methylbenzylamine, CAS number 27917-11-9. Due to the limited publicly available data for this specific compound, information from structurally related compounds is included to provide context and guidance for experimental design.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (4-chloro-2-methylphenyl)methanamine | [1] |
| CAS Number | 27917-11-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | [1][3] |
| Boiling Point | Data not available | |
| Reference Compound Data | 225-226 °C (for 2-Chloro-N-methylbenzylamine) | |
| Melting Point | Data not available | |
| Reference Compound Data | 12-13 °C (for 4-Methylbenzylamine) | [4] |
| Density | Data not available | |
| Reference Compound Data | 1.110 g/mL at 25 °C (for 2-Chloro-N-methylbenzylamine) | |
| Solubility | Data not available | |
| Reference Compound Data | Somewhat soluble in water (for 2-Chlorobenzylamine) | [5] |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylbenzylamine is not described in the available literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as N-(4-chlorobenzyl)-N-methylamine and 4-chlorobenzylamine.[6][7][8] The most probable synthetic pathway would involve the reduction of a suitable precursor, such as 4-chloro-2-methylbenzonitrile.
Proposed Experimental Protocol: Synthesis via Nitrile Reduction
This proposed protocol is based on established methods for the reduction of aryl nitriles.
Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile (Precursor) A potential starting material, 4-chloro-2-nitrobenzonitrile, can be synthesized from 2,5-dichloronitrobenzene and copper(I) cyanide.[9] The nitro group would then need to be reduced to an amine, and the methyl group introduced, or a different starting material such as 4-chloro-2-methylbenzoic acid could be converted to the nitrile.
Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to 4-Chloro-2-methylbenzylamine
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylbenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
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Reduction: Cool the solution in an ice bath. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.
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Extraction: Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 4-Chloro-2-methylbenzylamine.
Analytical Methodologies
Validated analytical methods for the quantification of 4-Chloro-2-methylbenzylamine have not been reported. However, standard chromatographic techniques can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
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Column: A C18 or C8 column would likely provide good separation.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol would be a good starting point.
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Detection: UV detection at a wavelength around 220-230 nm should be appropriate given the aromatic nature of the compound. For higher sensitivity and specificity, mass spectrometry (LC-MS) could be employed.[10]
For primary amines that exhibit poor chromatographic peak shape or low UV absorbance, pre-column derivatization with a reagent like 4-(Methylamino)-3-nitrobenzoyl chloride can be used to introduce a strong chromophore.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like benzylamines.
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Column: A non-polar or medium-polarity column, such as a DB-5MS, would be a suitable choice.
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Injection: Splitless injection would be appropriate for trace analysis.
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Oven Program: A temperature gradient from a low starting temperature (e.g., 50-70 °C) to a high final temperature (e.g., 280-300 °C) would be necessary to elute the compound.
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Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published information on the biological activity, mechanism of action, or any associated signaling pathways for 4-Chloro-2-methylbenzylamine. Studies on related compounds, such as 4-methylbenzylamine, have explored their potential in neuropharmacology, but these findings cannot be directly extrapolated to the title compound.[4] Therefore, a diagram of a signaling pathway cannot be provided. This represents a significant gap in the scientific literature and an opportunity for future research.
Safety and Hazards
Based on aggregated GHS data, 4-Chloro-2-methylbenzylamine is classified with the following hazards[1]:
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
4-Chloro-2-methylbenzylamine is a chemical for which there is a notable lack of comprehensive public data. While its basic chemical identifiers are known, its physical properties, specific synthesis and analytical protocols, and biological activities remain largely uncharacterized. The information provided in this guide, drawn from data on related compounds, offers a starting point for researchers interested in working with this molecule. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
- 1. 4-Chloro-2-methylbenzylamine | C8H10ClN | CID 2757672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-METHYLBENZYLAMINE | 27917-11-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Buy 4-Methylbenzylamine | 104-84-7 [smolecule.com]
- 5. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]
- 8. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. data.epo.org [data.epo.org]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
